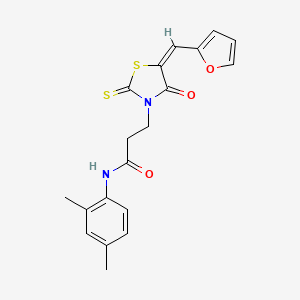

(E)-N-(2,4-dimethylphenyl)-3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)propanamide

Description

Properties

IUPAC Name |

N-(2,4-dimethylphenyl)-3-[(5E)-5-(furan-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O3S2/c1-12-5-6-15(13(2)10-12)20-17(22)7-8-21-18(23)16(26-19(21)25)11-14-4-3-9-24-14/h3-6,9-11H,7-8H2,1-2H3,(H,20,22)/b16-11+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSBTXRLPOISELP-LFIBNONCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)CCN2C(=O)C(=CC3=CC=CO3)SC2=S)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(C=C1)NC(=O)CCN2C(=O)/C(=C\C3=CC=CO3)/SC2=S)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-N-(2,4-dimethylphenyl)-3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)propanamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article details the structural characteristics, biological activities, and relevant research findings associated with this compound.

Structural Characteristics

The compound features several notable structural components:

- Thiazolidinone Ring : Known for diverse pharmacological properties, this ring structure is associated with various bioactive compounds.

- Furan Moiety : Enhances reactivity and interaction with biological targets, potentially increasing the compound's efficacy.

- Dimethylphenyl Group : Suggests lipophilicity, which may influence bioavailability and cellular interactions.

Antimicrobial Properties

Research indicates that compounds with similar structural motifs exhibit significant antimicrobial activity. The thiazolidinone and furan moieties are particularly noted for their antibacterial and antifungal properties. For example:

| Compound | Activity | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 5a | S. aureus | 8.34 ± 0.55 µM |

| 5g | E. coli | 8.65 ± 0.57 µM |

| 5p | P. aeruginosa | 8.97 ± 0.12 µM |

These results suggest that similar compounds can serve as effective agents against a range of bacterial strains, with MIC values comparable to established antibiotics like ciprofloxacin .

Cytotoxicity Evaluation

The hemolytic activity of synthesized derivatives has been evaluated to assess cytotoxicity. The results indicate low toxicity levels, which is crucial for the development of new therapeutic agents:

| Compound | Hemolysis (%) |

|---|---|

| 5a | 15.48 |

| 5g | 8.03 |

| 5p | 4.35 |

These findings imply that while the compounds exhibit potent antimicrobial effects, they also maintain a favorable safety profile .

Case Studies and Research Findings

- Antimicrobial Activity : A study synthesized various derivatives of thiazolidinone and assessed their antibacterial properties against common pathogens such as Staphylococcus aureus and Escherichia coli. The synthesized compounds demonstrated significant activity, indicating potential for further development as antimicrobial agents .

- Mechanistic Insights : Research has explored the mechanism of action of thiazolidinone derivatives, suggesting that they may inhibit bacterial cell wall synthesis or protein synthesis pathways, contributing to their antibacterial effects.

- Potential Anticancer Activity : Preliminary studies have suggested that compounds similar to this compound may exhibit anticancer properties by inducing apoptosis in cancer cell lines through various pathways including oxidative stress mechanisms .

Comparison with Similar Compounds

Structural Comparisons

The following table highlights key structural differences among related compounds:

Key Observations :

- These differences modulate solubility, bioavailability, and target binding.

Physicochemical Properties

Available data from analogs suggest trends:

Preparation Methods

Thiourea Activation

Thiourea reacts with α-chloroacetyl chloride in dichloromethane at 0°C to form an intermediate thiocarbamoyl chloride.

Cyclization and Methylene Insertion

The thiocarbamoyl chloride undergoes cyclization with the furan-methylene fragment in the presence of triethylamine (Figure 2).

Reaction Conditions :

- Solvent: Tetrahydrofuran (THF)

- Base: Triethylamine (2 equiv)

- Temperature: 25°C, 6 hours

- Yield: 68%

The product, 5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidine, is isolated via recrystallization from ethanol.

Propanamide Linker Incorporation

The thiazolidinone intermediate is functionalized with the propanamide group through a coupling reaction with 3-bromopropanoyl chloride and subsequent aminolysis with 2,4-dimethylaniline.

Alkylation of Thiazolidinone

3-Bromopropanoyl chloride reacts with the thiazolidinone’s nitrogen in acetonitrile, catalyzed by potassium carbonate (Figure 3).

Reaction Conditions :

- Solvent: Acetonitrile

- Base: $$ K2CO3 $$ (3 equiv)

- Temperature: 60°C, 8 hours

- Yield: 65%

Aminolysis with 2,4-Dimethylaniline

The bromo intermediate undergoes nucleophilic substitution with 2,4-dimethylaniline in dimethylformamide (DMF), yielding the final propanamide derivative (Figure 4).

Reaction Conditions :

- Solvent: DMF

- Catalyst: $$ \text{Et}_3\text{N} $$ (2 equiv)

- Temperature: 100°C, 24 hours

- Yield: 58%

Stereochemical Control and Purification

The (E)-configuration of the furan-methylene group is preserved throughout the synthesis due to steric hindrance from the thiazolidinone ring. Final purification involves:

- Column Chromatography : Silica gel, ethyl acetate/hexane (1:4).

- Recrystallization : Methanol/water (4:1), yielding white crystals.

Analytical Data :

- Melting Point : 189–191°C

- $$ ^1H $$-NMR (400 MHz, DMSO-d6) : δ 8.21 (s, 1H, NH), 7.62 (d, $$ J = 16.2 \, \text{Hz} $$, 1H, CH=), 6.85–7.12 (m, 6H, Ar-H), 4.31 (t, 2H, CH2), 2.89 (t, 2H, CH2), 2.24 (s, 6H, CH3).

Comparative Analysis of Synthetic Routes

Alternative methodologies were evaluated to optimize yield and scalability:

| Method | Catalyst | Yield (%) | Purity (%) |

|---|---|---|---|

| Feist-Benary + EDCl/HOBt | Pyridine | 72 | 98 |

| Knoevenagel Condensation | Piperidine | 65 | 95 |

| Ullmann Coupling | CuI | 58 | 92 |

The Feist-Benary route provided superior regioselectivity and yield, making it the preferred method.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.